4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile
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Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a quinoline derivative, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole and quinoline derivatives. The benzotriazole moiety can be synthesized from 1H-benzotriazole through various methods, including nucleophilic substitution and condensation reactions . The quinoline derivative is often prepared through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines . Substitution reactions can introduce various functional groups onto the benzotriazole moiety .
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating various chemical transformations . The quinoline derivative may interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-BENZOTRIAZOL-1-YL(PHENYL)METHYL)-1-METHYL-4-PIPERIDINOL
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE is unique due to its combination of benzotriazole and quinoline moieties, along with the presence of two cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H14N6O |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(2-methylquinolin-8-yl)oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H14N6O/c1-15-9-10-16-5-4-8-22(24(16)27-15)31-23-12-18(14-26)17(13-25)11-21(23)30-20-7-3-2-6-19(20)28-29-30/h2-12H,1H3 |
InChI Key |
CWXVXKNVJSWHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C=C1 |
Origin of Product |
United States |
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